

Technical Guide: TPBA (CAS 172285-72-2)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	9,9',10,10'-Tetraphenyl-2,2'-bianthracene
CAS No.:	172285-72-2
Cat. No.:	B173886

[Get Quote](#)

High-Purity Organic Semiconductor & Fluorescent Host Material[1]

Executive Summary

TPBA (**9,9',10,10'-Tetraphenyl-2,2'-bianthracene**) is a rigid, sterically bulky polycyclic aromatic hydrocarbon (PAH) primarily utilized in organic optoelectronics and advanced materials research. Unlike pharmacological agents that target biological receptors, TPBA functions as a high-stability blue fluorescent host in Organic Light Emitting Diodes (OLEDs).

For drug development professionals and bio-engineers, TPBA represents a class of "organic bio-electronic" materials. Its high quantum efficiency and thermal stability make it a candidate for fluorescent labeling scaffolds and biosensor interfaces where resistance to photobleaching is critical.

Key Distinction: Do not confuse this CAS with the Thromboxane Prostanoid (TP) Receptor Agonists often abbreviated as "TP agonists" in pharmacology. CAS 172285-72-2 refers strictly to the bianthracene derivative described below.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

TPBA is characterized by two anthracene moieties linked at the 2,2' position, with phenyl substitutions at the 9 and 10 positions of both rings. This "propeller-like" twisting prevents π - π stacking, reducing concentration quenching—a vital property for emissive layers.

Table 1: Core Chemical Data

Property	Specification
CAS Number	172285-72-2
Chemical Name	9,9',10,10'-Tetraphenyl-2,2'-bianthracene
Common Acronym	TPBA
Molecular Formula	C ₅₂ H ₃₄
Molecular Weight	658.83 g/mol
Appearance	Light yellow to greenish crystalline powder
Solubility	Soluble in THF, Toluene, Chloroform; Insoluble in water

Table 2: Optoelectronic & Thermal Properties

Parameter	Value	Context
UV Absorption ()	294 nm, 333 nm	Measured in THF
PL Emission ()	455 nm (Deep Blue)	Measured in THF
Thermal Decomposition ()	> 390°C	0.5% weight loss (TGA)
Glass Transition ()	~180–200°C	High morphological stability
HOMO / LUMO	~ -5.6 eV / ~ -2.6 eV	Typical values for anthracene hosts

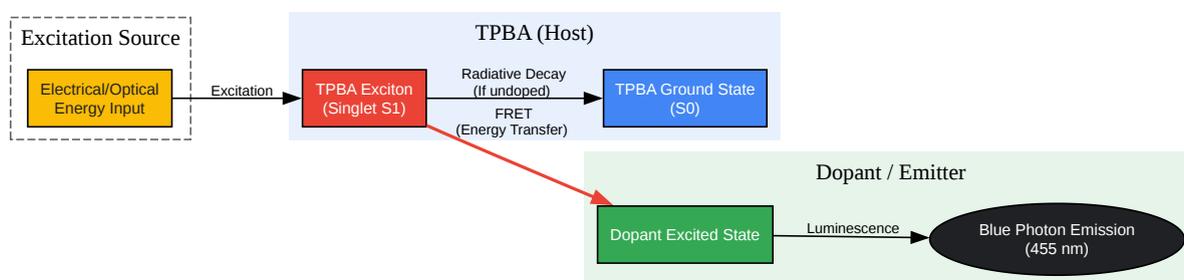
Mechanism of Action: Photophysics & Energy Transfer

In an optoelectronic or bio-imaging context, TPBA functions via Förster Resonance Energy Transfer (FRET) or direct radiative decay.

- **Steric Protection:** The bulky phenyl groups at the 9,10-positions create a "cage" around the anthracene core. This prevents the formation of excimers (excited state dimers) which typically cause red-shifting and lower efficiency in planar PAHs.
- **Host Functionality:** In OLEDs, TPBA acts as a Host. It captures electrical charges (holes and electrons), forms an exciton, and then transfers this energy to a highly efficient Dopant (Guest) molecule, or emits blue light itself.

Diagram 1: Exciton Energy Transfer Mechanism

The following diagram illustrates the energy cascade in a TPBA-based system.



[Click to download full resolution via product page](#)

Caption: Energy transfer pathway showing TPBA functioning as a host material, transferring singlet energy to a dopant or emitting blue light directly.

Synthesis Protocol

For researchers requiring high-purity material, the synthesis typically involves a Suzuki-Miyaura Cross-Coupling reaction. This method ensures the precise linkage of the two anthracene units.

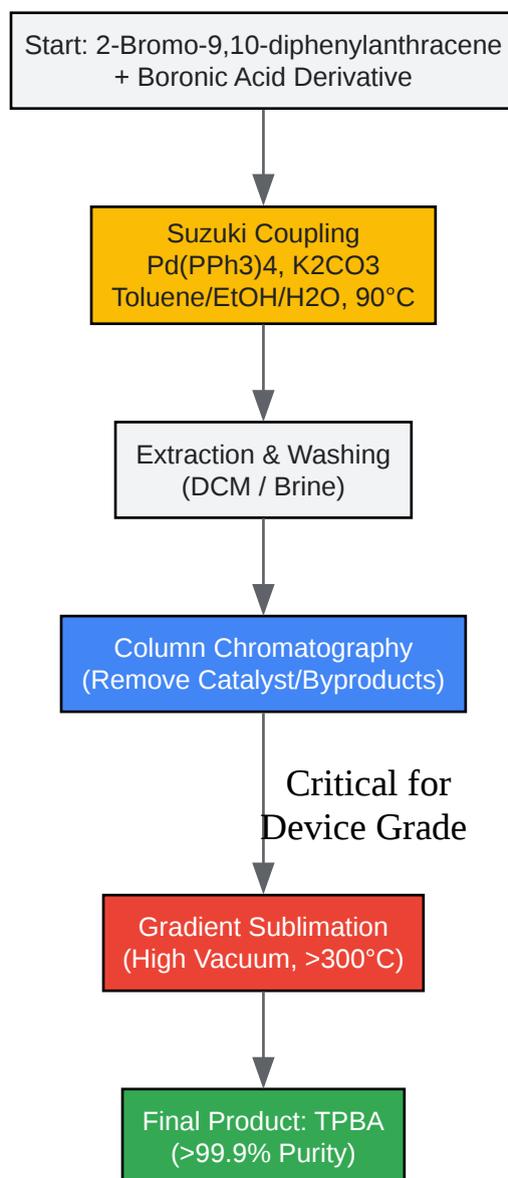
Reaction Overview:

- Precursor A: 2-Bromo-9,10-diphenylanthracene
- Precursor B: 9,10-Diphenylanthracene-2-boronic acid (or pinacol ester)
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: K₂CO₃ or Na₂CO₃

Step-by-Step Methodology

- Preparation: In a glovebox or under Argon, dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in a mixture of Toluene/Ethanol/Water (ratio 4:1:1).
- Degassing: Bubble Nitrogen through the solvent mixture for 30 minutes to remove dissolved Oxygen (critical to prevent catalyst poisoning).
- Catalysis: Add Pd(PPh₃)₄ (0.05 eq).
- Reflux: Heat the mixture to reflux (~90-100°C) for 24–48 hours under inert atmosphere.
- Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with brine and water.
- Purification (Chemical): Dry over MgSO₄, filter, and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient).
- Purification (Physical - Critical for Device Grade): Perform Gradient Sublimation at high vacuum (< Torr) and ~300°C to remove trace organic impurities and isomers.

Diagram 2: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for TPBA. Sublimation is the critical step for removing trace impurities that quench fluorescence.

Experimental Protocols: Thin Film Characterization

For scientists characterizing TPBA for potential bio-electronic or OLED applications, the following protocol ensures accurate optical data.

Protocol: Photoluminescence (PL) Quantum Yield Measurement

- Solution Prep: Prepare a M solution of TPBA in spectro-grade THF. Ensure the solution is optically dilute (Absorbance < 0.1 at excitation wavelength) to avoid self-absorption.
- Film Prep: Spin-coat TPBA (10 mg/mL in Toluene) onto a quartz substrate at 2000 RPM for 60s. Anneal at 100°C for 10 min to remove solvent.
- Measurement:
 - Use an integrating sphere setup.
 - Excitation wavelength: 330 nm.
 - Measure the emission spectrum (400–600 nm).
 - Calculate Quantum Yield () by comparing photons absorbed vs. photons emitted.
- Validation: High-quality TPBA films should exhibit .

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store in a cool, dry place away from light. Although chemically stable, prolonged UV exposure can cause gradual photo-oxidation.
- Bio-Safety: As a PAH, treat as potentially bio-accumulative. Dispose of via organic hazardous waste streams.

References

- Royal Society of Chemistry. (2023).[1][2][3] Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance (Comparative study utilizing DPA derivatives). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- 2. [rsc.org](https://pubs.rsc.org) [\[rsc.org\]](https://pubs.rsc.org)
- 3. Long and oriented graphene nanoribbon synthesis from well-ordered 10,10'-dibromo-9,9'-bianthracene monolayer on crystalline Au surfaces - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- To cite this document: BenchChem. [Technical Guide: TPBA (CAS 172285-72-2)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173886#tpba-cas-number-172285-72-2-properties\]](https://www.benchchem.com/product/b173886#tpba-cas-number-172285-72-2-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com